3,5-Dichloro-1-methylpyrazole is classified as a heterocyclic organic compound. It contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyrazole ring and a methyl group at the 1 position. This compound is often used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its bioactivity and structural properties .
The synthesis of 3,5-dichloro-1-methylpyrazole can be achieved through several methods. A common approach involves the chlorination of 1-methylpyrazole using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires careful temperature control to prevent over-chlorination or degradation of the pyrazole ring.
This method yields 3,5-dichloro-1-methylpyrazole with good purity and yield.
The molecular structure of 3,5-dichloro-1-methylpyrazole can be described as follows:
3,5-Dichloro-1-methylpyrazole can undergo various chemical reactions including:
These reactions are essential for developing new compounds with enhanced biological activities .
The mechanism of action for compounds like 3,5-dichloro-1-methylpyrazole often involves interaction with specific enzymes or receptors in biological systems.
Experimental studies suggest that these interactions lead to significant biochemical changes that could be leveraged for therapeutic applications .
The physical and chemical properties of 3,5-dichloro-1-methylpyrazole include:
These properties are crucial for its handling and application in laboratory settings .
3,5-Dichloro-1-methylpyrazole has several scientific applications:
3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid represents a structurally significant halogenated pyrazole derivative. According to IUPAC conventions, the parent heterocycle is a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), classified as a 1H-pyrazole. The systematic name specifies substituents through locants: methyl at N1 (1-methyl), chlorine atoms at C3 and C5 (3,5-dichloro), and a carboxylic acid moiety at C4. This nomenclature precisely defines the regiochemistry critical to its chemical behavior. The molecular formula is C₅H₄Cl₂N₂O₂, with a molecular weight of 194.97 g/mol [1] [9].
The compound exhibits tautomerism restricted by N-methylation, which locks the proton configuration. Spectroscopic characterization confirms its structure: the SMILES string is CN1C(=C(C(=N1)Cl)C(=O)O)Cl, while the InChIKey is MMDIWOSRSLNHLA-UHFFFAOYSA-N, enabling precise database identification [9]. X-ray crystallography of analogous compounds reveals that chloro substituents induce significant bond angle distortions due to their electron-withdrawing effects, while the carboxylic acid group facilitates hydrogen bonding, influencing crystallinity and solubility [1] [8].
Table 1: Nomenclature and Molecular Identifiers
| Property | Value | |
|---|---|---|
| Systematic Name | 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| CAS Registry Number | 109056-69-1 | |
| Molecular Formula | C₅H₄Cl₂N₂O₂ | |
| Molecular Weight | 194.97 g/mol | |
| SMILES | CN1C(=C(C(=N1)Cl)C(=O)O)Cl | |
| InChIKey | MMDIWOSRSLNHLA-UHFFFAOYSA-N | |
| Common Synonyms | Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate (ester variant) | [1] [5] [9] |
The synthesis of chlorinated pyrazoles evolved from foundational work by Knorr in 1883, who pioneered pyrazole formation via 1,3-dicarbonyl-hydrazine condensations [4]. Early routes to 3,5-dichloropyrazoles faced regioselectivity challenges, particularly with unsymmetrical diketones. The development of in situ cyclocondensation techniques improved efficiency, as demonstrated by Heller's one-pot method converting 1,3-dicarbonyl intermediates to pyrazoles using hydrazine monohydrate [2].
Industrial-scale production of 3,5-dichloro-1-methylpyrazole derivatives emerged with optimized halogenation protocols. A key advance involved direct chlorination of 1-methylpyrazole-4-carboxylates using chlorinating agents (e.g., SO₂Cl₂), enabling high regiocontrol at C3 and C5 [5] [7]. Modern adaptations employ catalytic systems, such as copper triflate in ionic liquids ([bmim]PF₆), to enhance yield (≥82%) and reduce byproducts [4]. Recent patents describe continuous-flow processes for intermediates like methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate (CAS 109056-69-1), highlighting improved sustainability through solvent recycling [5] [7].
Halogenated pyrazoles serve as indispensable building blocks in medicinal and agrochemical synthesis. The C4-carboxylic acid moiety enables amide coupling, while chloro substituents facilitate nucleophilic displacement, allowing diversification into complex analogs [4] [10]. In drug discovery, this scaffold is pivotal for developing metalloprotease inhibitors, particularly against meprin α/β implicated in fibrosis and Alzheimer's disease. Derivatives exhibit nanomolar inhibition (Ki = 0.7–1.3 nM for meprin α), attributed to interactions with arginine/tyrosine residues in enzyme active sites [2].
Agrochemical applications leverage the bioisosteric properties of the dichloropyrazole core. It functions as a lipophilic pharmacophore in fungicides (e.g., Bixafen), where the chlorine atoms enhance membrane permeability and target binding [7]. Industrial scale-up is evidenced by suppliers like Zhengzhou Alfa Chemical and PharmaBlock Sciences, who distribute kilogram quantities for drug intermediate synthesis [1] [3].
Table 2: Industrial Suppliers of Key Derivatives
| Supplier | Product | Purity | Application Focus | |
|---|---|---|---|---|
| Zhengzhou Alfa Chemical | 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | >97% | Pharmaceutical intermediates | |
| PharmaBlock Sciences | Methyl ester variant (CAS 109056-69-1) | >95% | Drug discovery building blocks | |
| Amadis Chemical | Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate | 97% | Agrochemical synthesis | [1] [5] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2